2-(Benzyloxy)cyclobutan-1-ol
Overview
Description
2-(Benzyloxy)cyclobutan-1-ol is a cyclic organic compound belonging to the class of cyclobutanes. It is characterized by a cyclobutane ring substituted with a benzyloxy group and a hydroxyl group. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mechanism of Action
Mode of Action
The benzylic position of “2-(Benzyloxy)cyclobutanol” could potentially undergo various reactions such as free radical bromination, nucleophilic substitution, or oxidation . The exact mode of action would depend on the specific biological target and the conditions in the body.
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways that “2-(Benzyloxy)cyclobutanol” might affect. Compounds that react at the benzylic position can influence a variety of biochemical pathways, depending on the specific reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)cyclobutan-1-ol can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction between sulfonyl allenes and benzyl vinyl ether under hyperbaric conditions. This method allows for the formation of cyclobutanol derivatives with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials such as benzyl alcohol and cyclobutanone. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclobutanol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanes.
Scientific Research Applications
2-(Benzyloxy)cyclobutan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Cyclobutanol: A simpler analog with a hydroxyl group attached to the cyclobutane ring.
Benzyloxycyclobutane: A compound with a benzyloxy group attached to the cyclobutane ring without the hydroxyl group.
Uniqueness: 2-(Benzyloxy)cyclobutan-1-ol is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-phenylmethoxycyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHFDBJVNRTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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